5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide
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Overview
Description
5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the 2-chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the N-(3-(trifluoromethyl)phenyl) group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation could lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: The compound may exhibit various biological activities, including antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Science: Applications in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-N-phenylfuran-2-carboxamide
- 5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide may confer unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
Properties
CAS No. |
618400-57-0 |
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Molecular Formula |
C18H11ClF3NO2 |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3NO2/c19-14-7-2-1-6-13(14)15-8-9-16(25-15)17(24)23-12-5-3-4-11(10-12)18(20,21)22/h1-10H,(H,23,24) |
InChI Key |
SUUAJCNPOPXZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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